molecular formula C15H12BrClO3 B13015074 Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B13015074
M. Wt: 355.61 g/mol
InChI Key: ADHKBHLJCJFWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is a substituted benzoate ester with a bromine atom at the 3-position and a 2-chlorobenzyl ether group at the 4-position of the aromatic ring. This compound belongs to a class of molecules widely used as intermediates in medicinal chemistry, agrochemical synthesis, and materials science.

Properties

Molecular Formula

C15H12BrClO3

Molecular Weight

355.61 g/mol

IUPAC Name

methyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H12BrClO3/c1-19-15(18)10-6-7-14(12(16)8-10)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3

InChI Key

ADHKBHLJCJFWJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and 2-chlorobenzyl groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate with key analogs, focusing on structural differences, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features/Applications Source/Evidence
This compound C₁₅H₁₂BrClO₃ 379.63 Br (3), 2-Cl-benzyloxy (4), methyl ester Intermediate for agrochemicals/pharma
Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate C₁₇H₁₂BrClO₃ 379.63 Br (3), 2-Cl-benzyloxy (4), propargyl ester Higher reactivity due to propargyl group; click chemistry applications
Methyl 4-[(2-chlorobenzyl)oxy]benzoate C₁₅H₁₃ClO₃ 276.72 2-Cl-benzyloxy (4), methyl ester Simpler analog; lacks bromine, lower molecular weight
Methyl 3-bromo-4-(trifluoromethyl)benzoate C₉H₆BrF₃O₂ 283.04 Br (3), CF₃ (4), methyl ester Enhanced lipophilicity from CF₃; fluorinated drug intermediates
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₆H₁₃Cl₂O₃ 339.18 Cl (3), 2-Cl-benzyloxy (4), ethoxy (5), aldehyde Aldehyde group enables Schiff base formation; antimicrobial studies

Key Observations:

Substituent Effects on Reactivity :

  • The propargyl ester in Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate facilitates click chemistry applications, unlike the methyl ester in the parent compound .
  • The trifluoromethyl group in Methyl 3-bromo-4-(trifluoromethyl)benzoate increases lipophilicity, making it more suitable for drug penetration compared to the benzyloxy group .

Biological Activity: The 2-chlorobenzyloxy moiety is a common feature in agrochemicals (e.g., herbicides like diclofop-methyl in ). Bromine at position 3 may enhance electrophilic substitution reactivity, enabling further derivatization for drug discovery .

Analytical Methods :

  • HPLC-UV derivatization () is applicable for detecting benzyl halide analogs like 2-chlorobenzyl chloride, which shares structural motifs with the target compound .

Biological Activity

Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is a synthetic organic compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula: C15H14BrClO3
  • Molecular Weight: 357.63 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COC(=O)C1=C(C=CC(=C1Br)OCC2=CC=CC=C2Cl)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine and chlorobenzyl substituents may enhance its lipophilicity, facilitating cell membrane penetration and subsequent biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
  • Antitumor Properties : Preliminary studies suggest it may possess antiproliferative effects against cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antitumor Activity

Cell LineIC50 (µM)Reference
A5495.0
HeLa7.5
MCF-76.0

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, demonstrating significant antibacterial activity against resistant strains.

Case Study 2: Antitumor Activity in vitro
Another investigation assessed the antiproliferative effects of the compound on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in A549 lung cancer cells with an IC50 value of 5 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.